![molecular formula C13H21N B12879807 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12879807.png)
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is an organic compound belonging to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a butyl group and two methyl groups attached to the tetrahydrocyclopenta[b]pyrrole core, making it a unique derivative with distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-one with butylamine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction typically requires moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions with halogens, alkyl halides, or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, electrophiles, appropriate solvents, and catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrole derivatives.
科学研究应用
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert therapeutic effects.
相似化合物的比较
Similar Compounds
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydropyrrole: Similar structure but lacks the cyclopenta ring.
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydroindole: Contains an indole ring instead of a pyrrole ring.
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrobenzene: Contains a benzene ring instead of a pyrrole ring.
Uniqueness
1-Butyl-4,4-dimethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is unique due to its specific ring structure and substituents, which confer distinct chemical and physical properties
属性
分子式 |
C13H21N |
|---|---|
分子量 |
191.31 g/mol |
IUPAC 名称 |
1-butyl-4,4-dimethyl-5,6-dihydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C13H21N/c1-4-5-9-14-10-7-11-12(14)6-8-13(11,2)3/h7,10H,4-6,8-9H2,1-3H3 |
InChI 键 |
QANKOHNMHASORC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=CC2=C1CCC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
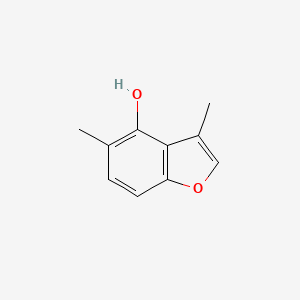
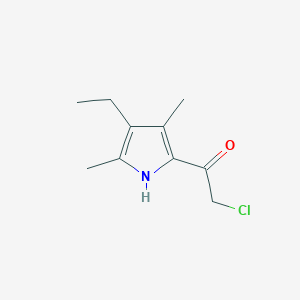
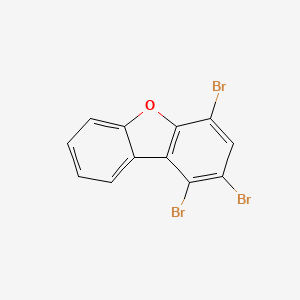
![Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-](/img/structure/B12879744.png)
![2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one](/img/structure/B12879751.png)
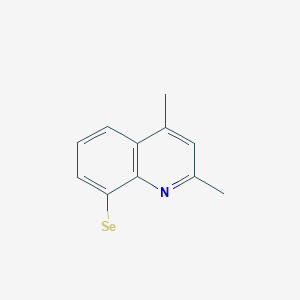
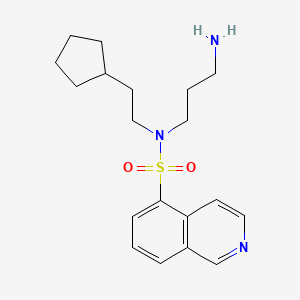
![2,2'-Bis(9-phosphabicyclo[4.2.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12879767.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2,4-dione](/img/structure/B12879771.png)
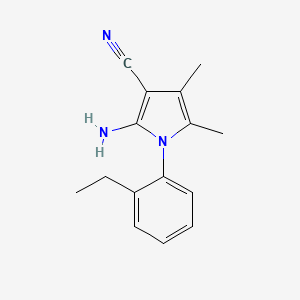

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B12879781.png)
![(2-{2-[4-(Trifluoromethyl)phenyl]ethyl}-1,3-oxazol-4-yl)methanol](/img/structure/B12879785.png)
